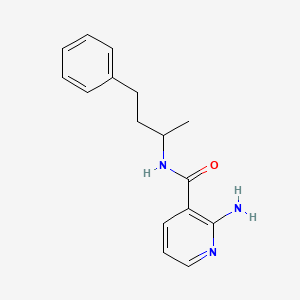

2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12(9-10-13-6-3-2-4-7-13)19-16(20)14-8-5-11-18-15(14)17/h2-8,11-12H,9-10H2,1H3,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLVFHWXSXUSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with 4-phenylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be conducted in toluene with iodine and tert-butyl hydroperoxide (TBHP) as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the carboxamide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide with structurally related compounds, focusing on synthetic routes, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Key Observations :

- Core Variations: The target compound retains a simple pyridine-3-carboxamide scaffold, whereas analogs like KuSaSch100 incorporate fused thieno-pyridine systems, which may enhance rigidity and π-π stacking interactions.

- Substituent Effects : The 4-phenylbutan-2-yl group in the target compound provides a balance of hydrophobicity and conformational flexibility, contrasting with halogenated (e.g., chloro, fluoro) or heterocyclic substituents in analogs .

- Thermal Stability : Compounds with fused aromatic systems (e.g., KuSaSch100) exhibit lower melting points (<250°C) compared to bipyridine derivatives (268–287°C) .

Antimalarial Activity

- KuSaSch100 and KuSaSch101 : These thieno-pyridine carboxamides demonstrated moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀ values in the micromolar range). Their fused ring systems likely enhance target binding via hydrophobic interactions.

Antifungal Activity

- A.3.32–A.3.39 : Difluoromethyl-substituted pyridine-3-carboxamides act as inhibitors of fungal complex II (succinate dehydrogenase). The difluoromethyl group enhances electronegativity, improving binding to the target enzyme’s active site.

Antimicrobial Screening

- Hexahydroquinoline derivatives : Pyridine-3-carboxamide analogs with hexahydroquinoline cores showed broad-spectrum activity against bacterial and fungal pathogens, attributed to their ability to disrupt cell membrane integrity.

The phenylbutan-2-yl group may improve membrane permeability compared to halogenated analogs .

Yield Considerations :

- The target compound’s synthesis would likely achieve moderate yields (40–60%), comparable to KuSaSch100 (47%) but lower than high-yield bipyridine derivatives (81%) .

Biologische Aktivität

2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with an amino group and a carboxamide, along with a phenylbutan-2-yl side chain. This structural diversity enhances its interaction with various biological targets.

Structural Formula

Anticancer Properties

Research indicates that 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity of 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 12.3 | DNA intercalation and ROS generation |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- DNA Interaction : It exhibits high binding affinity to DNA, as demonstrated through ethidium bromide intercalation assays, enhancing its potential as an anticancer agent.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Bactericidal |

| Escherichia coli | 8 µg/mL | Bacteriostatic |

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's role in triggering apoptotic pathways.

Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial properties against E. coli and S. aureus. The results indicated that the compound exhibited bactericidal effects at low concentrations, suggesting potential applications in treating bacterial infections.

Q & A

Basic: What are the recommended synthetic routes and reaction optimization strategies for 2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine-3-carboxamide core followed by coupling with a 4-phenylbutan-2-amine derivative. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) with triethylamine as a base enhance reaction efficiency .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Optimization Tip : Reaction monitoring via TLC or HPLC reduces byproduct formation. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Systematic approaches include:

- Structural validation : Confirm compound identity via -/-NMR, HRMS, and X-ray crystallography to rule out impurities or stereochemical discrepancies .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines). For enzyme inhibition assays, validate using a reference inhibitor .

- Meta-analysis : Compare data across studies with structurally similar compounds (e.g., thieno[3,2-d]pyrimidin-4-one derivatives) to identify substituent-dependent trends .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm functional groups (amide, aromatic protons) and stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity (>98% via HPLC) .

- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Note : Differential Scanning Calorimetry (DSC) can assess thermal stability for formulation studies .

Advanced: How can computational modeling improve the design of derivatives targeting specific enzymes?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases, proteases). Focus on the pyridine-3-carboxamide moiety’s interaction with catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using multivariate regression .

- MD simulations : Assess conformational stability of the 4-phenylbutan-2-yl group in solvent environments to optimize pharmacokinetics .

Basic: What are the primary pharmacological challenges associated with this compound?

Methodological Answer:

- Bioavailability : Rapid hepatic clearance (common in piperidine/quinoxaline analogs) requires prodrug strategies or formulation with cyclodextrins .

- Selectivity : Off-target effects (e.g., CYP450 inhibition) can be mitigated via substituent tuning (e.g., introducing polar groups) .

- Toxicity screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo rodent models to establish safety margins .

Advanced: How can researchers address inconsistencies in crystallographic vs. solution-phase structural data?

Methodological Answer:

- Multi-technique validation : Compare X-ray data with solution-phase NMR (e.g., NOESY for intramolecular distances) and DFT-optimized geometries .

- Solvent effects : Perform crystallography in multiple solvents (e.g., DMSO vs. water) to assess conformational flexibility .

- Dynamic NMR : Track rotational barriers of the 4-phenylbutan-2-yl group to explain discrepancies in active conformers .

Basic: What are the key considerations for scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Reactor design : Transition from batch to continuous flow reactors to improve yield and reduce purification steps .

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C for coupling reactions) to minimize waste .

- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Advanced: How can metabolic stability be predicted and enhanced preclinically?

Methodological Answer:

- In vitro assays : Use liver microsomes or hepatocytes to identify major metabolic sites (e.g., oxidation of the pyridine ring) .

- Isotope labeling : -tagging tracks metabolite formation via LC-MS .

- Structural modification : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.